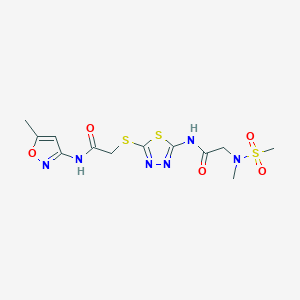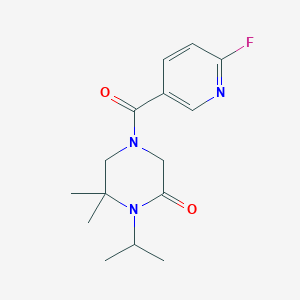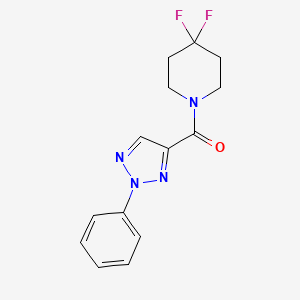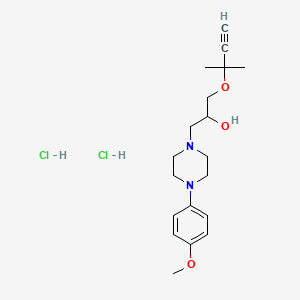
N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the given compound involves strategic chemical reactions to obtain targeted functional groups and molecular frameworks. For instance, derivatives of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl) have been designed, synthesized, and assessed for their inhibition potential against human carbonic anhydrase isoforms, showcasing the complexity and precision required in the synthesis process of such compounds (Mishra et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to the given molecule is critical for understanding their interaction with biological targets. For example, the crystal structure analysis of certain thiadiazole derivatives provides insights into their potential binding mechanisms and interactions with enzymes, such as carbonic anhydrase (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their structural characteristics. For example, their synthesis often involves reactions such as carbodiimide condensation to create novel derivatives with varied biological activities (Yu et al., 2014). These reactions are crucial for modifying the compound's properties to enhance its effectiveness or reduce toxicity.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. While specific data on the compound may not be readily available, related research indicates that modifications in the molecular framework can significantly affect these properties, influencing their application and efficacy in various fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and enzymatic inhibition, are key to the compound's utility in research and potential therapeutic applications. For instance, certain thiadiazole derivatives exhibit inhibitory action against specific enzymes, suggesting a mechanism that could be exploited for developing new medications (Biswas et al., 2013).
Applications De Recherche Scientifique
Enzymatic Inhibition
Compounds structurally related to "N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" have been extensively studied for their potential as enzyme inhibitors, specifically targeting human carbonic anhydrase isoforms. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and screened for their in vitro inhibition of human carbonic anhydrase isoenzymes I, II, VII, and XII. Despite most compounds showing weak inhibition, some displayed modest inhibitory potency, suggesting their potential as lead molecules for developing selective inhibitors (Mishra et al., 2016).
Structural Analysis
The structural elucidation of compounds bearing a thiadiazole moiety, akin to the query compound, has provided insights into their binding and interaction mechanisms with target enzymes. For example, the crystal structure of methazolamide, a derivative of acetazolamide (which shares a similar thiadiazole component), was determined to understand its inhibitory mechanism on carbonic anhydrase. This structural analysis revealed how sulfonamides' arrangement around the sulfur atom deviates from the ideal tetrahedral geometry, enhancing our understanding of how these compounds interact at the molecular level (Alzuet et al., 1992).
Potential Therapeutic Implications
The exploration of thiadiazole derivatives, including those with structural resemblances to the query compound, has extended into evaluating their therapeutic potential. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlighted the pursuit of more potent inhibitors with improved drug-like properties. These studies underscore the interest in thiadiazole derivatives for their potential application in cancer therapy and metabolic disease management (Shukla et al., 2012).
Propriétés
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5S3/c1-7-4-8(17-23-7)13-10(20)6-24-12-16-15-11(25-12)14-9(19)5-18(2)26(3,21)22/h4H,5-6H2,1-3H3,(H,13,17,20)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTKJOICTRZHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)



![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)



![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)
